molecular formula C9H14INO B14166493 4-Hydroxy-N,N,N-trimethylbenzenaminium iodide CAS No. 6545-97-7

4-Hydroxy-N,N,N-trimethylbenzenaminium iodide

Cat. No.: B14166493
CAS No.: 6545-97-7
M. Wt: 279.12 g/mol
InChI Key: RZCNIOWAJWZKDD-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N,N-trimethylbenzenaminium iodide is a quaternary ammonium compound with a hydroxyl group attached to the benzene ring. It is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-N,N,N-trimethylbenzenaminium iodide can be synthesized through the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of an iodide source. The reaction typically occurs in an alkaline aqueous solution, where the imine bond formation is reversible and pH-dependent .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of robust bifunctional catalysts, such as aluminium–salen chloride complexes with trialkylammonium groups. These catalysts facilitate the reaction under mild conditions, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and substituted benzene derivatives .

Scientific Research Applications

4-Hydroxy-N,N,N-trimethylbenzenaminium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N,N-trimethylbenzenaminium iodide involves its ability to form micelles and interact with various molecular targets. The reversible pH-dependent nature of the imine bond allows it to self-assemble into micelles under alkaline conditions and disassemble under acidic conditions . This property is crucial for its applications in surfactant systems and wastewater treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N,N,N-trimethylbenzenaminium iodide is unique due to its hydroxyl group, which imparts specific chemical reactivity and surfactant properties. This makes it particularly useful in applications requiring reversible micelle formation and pH-dependent behavior .

Properties

CAS No.

6545-97-7

Molecular Formula

C9H14INO

Molecular Weight

279.12 g/mol

IUPAC Name

(4-hydroxyphenyl)-trimethylazanium;iodide

InChI

InChI=1S/C9H13NO.HI/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7H,1-3H3;1H

InChI Key

RZCNIOWAJWZKDD-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)O.[I-]

Origin of Product

United States

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